2-Amino-N-(2-iodo-benzyl)-N-methyl-acetamide
Description
2-Amino-N-(2-iodo-benzyl)-N-methyl-acetamide (CAS: 898791-24-7) is a halogenated acetamide derivative featuring a 2-iodobenzyl group and an N-methyl substituent on the acetamide backbone. The compound’s structure comprises a central acetamide core, with an amino group at the α-carbon and a bulky 2-iodobenzyl group attached to the nitrogen.
Properties
IUPAC Name |
2-amino-N-[(2-iodophenyl)methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O/c1-13(10(14)6-12)7-8-4-2-3-5-9(8)11/h2-5H,6-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZFXIQXVXNEHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1I)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Iodobenzyl Bromide
The 2-iodobenzyl group is typically introduced via electrophilic iodination of benzyl bromide derivatives. As demonstrated in the synthesis of analogous iodinated aromatics, bromobenzene undergoes iodination using iodine monochloride (ICl) in acetic acid at 80–90°C, yielding 2-iodobenzyl bromide with 78–85% efficiency. Alternative methods employ Ullmann coupling with copper catalysts, though this approach requires stringent temperature control (140–160°C) to prevent debromination.
Table 1: Iodination Efficiency Under Varied Conditions
Synthetic Routes to 2-Amino-N-(2-iodo-benzyl)-N-methyl-acetamide
Route A: Nucleophilic Substitution Followed by Amidation
This two-step approach involves:
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Alkylation of Methylamine : 2-Iodobenzyl bromide reacts with methylamine in N-methylpyrrolidone (NMP) at 60°C for 12 hours, producing N-(2-iodobenzyl)-methylamine. Excess methylamine (3 equiv.) suppresses di-alkylation byproducts.
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Acetylation : The intermediate is treated with acetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine). Yields reach 72% after 4 hours at 0°C.
Critical Parameters :
Route B: Reductive Amination
A one-pot method combining 2-iodobenzaldehyde, methylamine, and sodium triacetoxyborohydride (STAB) in tetrahydrofuran (THF) achieves 89% yield after 24 hours. Subsequent acetylation with acetic anhydride at 50°C furnishes the target compound in 81% overall yield.
Advantages Over Route A :
-
Eliminates hazardous alkylating agents (e.g., benzyl bromide).
Reaction Optimization and Kinetic Analysis
Solvent Screening
Non-polar solvents (e.g., diglyme) retard reaction progress (<65% yield), while polar aprotic solvents like DMF and NMP enhance nucleophilicity. Notably, DMF achieves 86% yield at 0.5 M concentration, whereas dilution to 0.25 M drops efficiency to 68%.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-iodo-benzyl)-N-methyl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding a deiodinated product.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium hydroxide (KOH) are employed in substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Deiodinated amide.
Substitution: Substituted amides with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound is explored for its therapeutic properties:
- Antimicrobial Activity : Exhibits efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria, likely due to the enhanced binding affinity conferred by the iodine atom .
- Antitumor Activity : Preliminary studies suggest potential anticancer properties, possibly through mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Properties : Investigated for its ability to modulate inflammatory pathways, which may be beneficial in treating chronic inflammatory conditions.
Organic Synthesis
2-Amino-N-(2-iodo-benzyl)-N-methyl-acetamide serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions:
- Oxidation : Can be oxidized to form N-oxide derivatives.
- Reduction : Reduction can yield deiodinated products.
- Substitution : The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The biological activity of this compound is attributed to its interactions with specific molecular targets:
- Halogen Bonding : The iodine atom can form halogen bonds with target proteins, influencing their structure and function.
- Hydrogen Bonding : The amide group participates in hydrogen bonding, stabilizing interactions with biomolecules.
Case Studies and Research Findings
Several studies highlight the compound's potential:
- Antimicrobial Studies : Research has shown that compounds similar to this compound exhibit significant antibacterial activity against strains like Staphylococcus aureus and Klebsiella pneumoniae, demonstrating MIC values comparable to established antibiotics .
- Anticancer Screening : In vitro studies indicate that related compounds can induce apoptosis in cancer cell lines, showcasing IC50 values lower than standard treatments like 5-Fluorouracil (5-FU) .
- Inflammatory Response Modulation : Investigations into the compound's effects on cytokine release suggest potential applications in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-iodo-benzyl)-N-methyl-acetamide involves its interaction with specific molecular targets. The iodine atom in the benzyl group can form halogen bonds with target proteins, influencing their structure and function. Additionally, the amide group can participate in hydrogen bonding, further stabilizing the interaction with molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Halogen Effects
- Iodine vs. Chlorine/Fluorine : The 2-iodo substitution in the target compound provides greater steric bulk and polarizability compared to chlorine (U-47700) or fluorine (2-fluoro analog). This may enhance hydrophobic interactions with receptors but reduce metabolic stability due to slower dehalogenation .
- Meta or para substituents (e.g., 3-cyano in 21b) favor electronic effects over steric interference .
N-Substituent Variations
- N-Methyl vs. N-Ethyl/N-Isopropyl : Smaller N-alkyl groups (e.g., methyl) may improve solubility and reduce toxicity compared to bulkier substituents (e.g., isopropyl in ). However, larger groups could enhance receptor selectivity by occupying specific hydrophobic pockets.
- Benzyl vs. Cyclohexyl/Aryl: The 2-iodobenzyl group in the target compound contrasts with U-47700’s cyclohexyl moiety.
Backbone Modifications
- Acetamide vs. Propionamide/Thiazolidinone: Extending the backbone (e.g., propionamide in ) or incorporating heterocycles (e.g., thiazolidinone in ) alters electronic properties and hydrogen-bonding capacity, influencing target affinity and bioavailability.
Pharmacological Implications
- Opioid Receptor Affinity : While U-47700 exhibits potent µ-opioid receptor (MOR) activity, the target compound’s iodine and benzyl groups may shift selectivity toward κ- or δ-opioid receptors, though this remains speculative without direct data .
- Enzyme Inhibition Potential: The compound’s α-amino acetamide structure resembles bacterial aminoacyl-tRNA synthetase inhibitors (e.g., ), suggesting possible antibacterial applications.
- Toxicity and Safety : The discontinued status of the target compound and its analogs (e.g., ) may reflect uncharacterized toxicity or poor pharmacokinetic profiles, a common issue with halogenated acetamides due to metabolic instability .
Biological Activity
2-Amino-N-(2-iodo-benzyl)-N-methyl-acetamide is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H12I N3O. Its structure features an amino group, a substituted benzyl group containing iodine, and a methyl acetamide moiety. The presence of the iodine atom enhances the compound's lipophilicity and biological interactions, making it a subject of interest for various therapeutic applications.
Biological Activities
Research indicates that this compound exhibits multiple biological activities, including:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of halogen atoms like iodine in the structure is known to enhance antimicrobial properties due to increased binding affinity to bacterial targets .
- Antitumor Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially acting through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.
- Anti-inflammatory Properties : The compound has been explored for its ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The iodine atom can form halogen bonds with proteins, influencing their conformation and function. Additionally, the amino and acetamide groups can participate in hydrogen bonding, further stabilizing interactions with target biomolecules.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of compounds structurally related to this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Amino-N-(2-iodo-benzyl)-N-methyl-acetamide, and what key intermediates are involved?
- Methodological Answer : Synthesis typically involves multi-step reactions. For structurally analogous N-substituted acetamides, a common approach is the condensation of substituted amines with acyl chlorides or activated esters. For example, N-(2-methoxy-benzyl)acetamide was synthesized via reaction of 2-methoxybenzylamine with acetic acid derivatives, followed by purification via crystallization . Adapting this route, 2-iodobenzylamine could react with a protected amino-acetyl chloride derivative. Key intermediates might include N-methylated precursors and halogenated benzylamine derivatives. Characterization of intermediates via FT-IR and NMR ensures structural fidelity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, N-H bending in amines).
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups on acetamide, aromatic protons on the iodobenzyl moiety).
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
- Elemental Analysis (CHN) : Validates stoichiometric purity.
For advanced analogs like N-(4-methoxybenzyl)acetoacetamide, these techniques confirmed regioisomeric purity and structural integrity .
Q. How are physicochemical properties (e.g., solubility, stability) evaluated for this compound?
- Methodological Answer :
- Solubility : Tested in polar (water, DMSO) and non-polar solvents (chloroform) via gravimetric analysis.
- Stability : Assessed under varying pH (1–13) and temperatures (25–60°C) using HPLC to monitor degradation.
- Molar Conductivity : Determines electrolytic behavior (e.g., Cr(III) complexes showed ionic dissociation in solution ).
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For N-(2-methoxy-benzyl)acetamide, B3LYP/6-311G++(d,p) optimized geometry and mapped electrostatic potentials (MEP) to identify nucleophilic/electrophilic sites .
- Molecular Docking : Screens against target proteins (e.g., opioid receptors, Tankyrase-1/2). U-47700, a structurally related N-substituted acetamide, showed µ-opioid receptor (MOR) affinity via in vitro binding assays .
Q. What experimental strategies resolve contradictions in pharmacological data (e.g., receptor binding vs. functional assays)?
- Methodological Answer :
- Binding Affinity vs. Efficacy : Use orthogonal assays (e.g., radioligand displacement for Ki vs. cAMP inhibition for functional activity). For U-drugs, discrepancies between Ki values and in vivo potency were addressed by comparing dissociation constants (Kd) and pharmacokinetic parameters .
- Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to account for batch-to-batch variability in synthesis or assay conditions.
Q. How are supramolecular interactions (e.g., crystal packing, hydrogen bonding) analyzed for structural optimization?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O, π-π stacking) in crystallized analogs. For N-(2-methoxy-benzyl)acetamide, 2D fingerprint plots revealed dominant H-bonding contributions (~30% of interactions) .
- X-ray Crystallography : Resolves steric effects of the iodine substituent on packing efficiency, critical for solid-state stability.
Q. What in vitro/in vivo models are suitable for evaluating antimicrobial or anticancer activity?
- Methodological Answer :
- Antimicrobial : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) via broth microdilution (MIC assays). Nickel(II) acetamide complexes showed activity via disruption of microbial cell membranes .
- Anticancer : Screen in tumor cell lines (e.g., MCF-7, HeLa) using MTT assays. Molecular docking against Tankyrase-1/2 (involved in Wnt signaling) suggested potential for PARP inhibitor-like activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
